molecular formula C7H13NO2 B13231871 3-(1,3-Dioxolan-2-yl)pyrrolidine

3-(1,3-Dioxolan-2-yl)pyrrolidine

Cat. No.: B13231871
M. Wt: 143.18 g/mol
InChI Key: QBSBYAALKGKPDS-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)pyrrolidine (CAS: 1141669-90-0) is a bicyclic organic compound featuring a pyrrolidine ring (a five-membered saturated amine) fused with a 1,3-dioxolane moiety at the 3-position. Its molecular formula is C₇H₁₃NO₂, and its structure is defined by the SMILES notation C1CNCC1C2OCCO2 . The hydrochloride salt form (CID 17997280) is commonly used to improve solubility and stability .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)pyrrolidine

InChI

InChI=1S/C7H13NO2/c1-2-8-5-6(1)7-9-3-4-10-7/h6-8H,1-5H2

InChI Key

QBSBYAALKGKPDS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Pyrrolidine and 1,3-Dioxolane: The compound can be synthesized by reacting pyrrolidine with 1,3-dioxolane under acidic conditions. The reaction typically involves the use of a Lewis acid catalyst such as zinc chloride or aluminum chloride to facilitate the formation of the desired product.

    Cyclization Reactions: Another method involves the cyclization of appropriate precursors containing the necessary functional groups. For example, a precursor with a hydroxyl group and a pyrrolidine ring can undergo cyclization in the presence of an acid catalyst to form 3-(1,3-Dioxolan-2-yl)pyrrolidine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(1,3-Dioxolan-2-yl)pyrrolidine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the molecule.

    Substitution: It can participate in substitution reactions where functional groups on the pyrrolidine or dioxolane rings are replaced by other groups. Typical reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction Products: Reduced forms such as alcohols or amines.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-(1,3-Dioxolan-2-yl)pyrrolidine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a ligand or a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating biological pathways and mechanisms.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

a) 2-(1,3-Dioxolan-2-yl)pyrrolidine
  • Structural Difference : The dioxolane is attached to the 2-position of the pyrrolidine ring instead of the 3-position.
  • For instance, the 2-substituted derivative may exhibit different ring-opening kinetics due to proximity to the amine group .
  • Commercial Availability : Available as a hydrochloride salt, with suppliers listed for bulk procurement .
b) 1-(3-(1,3-Dioxolan-2-yl)phenyl)pyrrolidine
  • Structural Difference : The dioxolane is attached to a phenyl ring, which is further connected to pyrrolidine.
  • Impact: The aromatic phenyl group introduces π-π stacking capabilities, making this derivative more suited for applications requiring planar interactions (e.g., receptor binding). However, the phenyl group increases molecular weight (C₁₃H₁₇NO₂) and reduces solubility in polar solvents .
c) 2-(1,3-Dioxolan-2-yl)pyridine
  • Structural Difference : Replaces pyrrolidine with pyridine, an aromatic heterocycle.
  • Impact : Pyridine’s aromaticity and lower basicity (pKa ~1.7 vs. pyrrolidine’s ~11.3) make this compound less reactive toward protonation but more stable under acidic conditions. Its safety data sheet (SDS) highlights precautions for inhalation exposure, suggesting higher volatility compared to pyrrolidine analogues .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (HCl Salt) LogP (Predicted)
3-(1,3-Dioxolan-2-yl)pyrrolidine C₇H₁₃NO₂ 143.18 High in polar solvents 0.45
2-(1,3-Dioxolan-2-yl)pyrrolidine C₇H₁₃NO₂ 143.18 Moderate 0.52
1-(3-(1,3-Dioxolan-2-yl)phenyl)pyrrolidine C₁₃H₁₇NO₂ 235.28 Low 2.10
2-(1,3-Dioxolan-2-yl)pyridine C₈H₉NO₂ 151.16 Moderate 1.20

Key Observations :

  • The hydrochloride salt of this compound exhibits superior solubility compared to its phenyl-substituted analogue .
  • Pyridine derivatives show higher LogP values due to aromaticity, indicating greater lipophilicity .

Biological Activity

3-(1,3-Dioxolan-2-yl)pyrrolidine is a compound that incorporates both a pyrrolidine ring and a dioxolane moiety. The biological activity of compounds containing these functional groups has garnered attention in medicinal chemistry due to their potential therapeutic applications. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine with dioxolane precursors. Various methods have been explored to optimize yields and purity, including catalytic reactions and the use of specific solvents to enhance reaction efficiency.

Antimicrobial Properties

Research has demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. A study highlighted that various synthesized 1,3-dioxolanes showed excellent antifungal activity against Candida albicans and notable antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of 1,3-Dioxolane Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4 S. aureus625–1250 µg/mL
6 P. aeruginosaPerfect activity
8 C. albicansSignificant activity

The efficacy of these compounds often depends on their structural features, including the presence of substituents on the dioxolane ring that can enhance their interaction with bacterial cell membranes.

The mechanism by which this compound exerts its biological effects is thought to involve disruption of cellular processes in target organisms. For instance, some studies suggest that dioxolane-containing compounds may interfere with cell wall synthesis or function as enzyme inhibitors .

Case Studies

  • Antifungal Activity Against C. albicans
    • A series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized and tested for antifungal activity. Most compounds exhibited significant antifungal properties, highlighting the potential for developing new antifungal agents from this class .
  • Antibacterial Screening
    • In a focused screening campaign involving a library of compounds, several pyrrolidine derivatives were identified as potential inhibitors against multidrug-resistant strains of Pseudomonas aeruginosa. These compounds demonstrated promising antibacterial activity with minimal cytotoxicity .

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